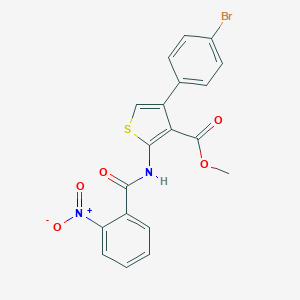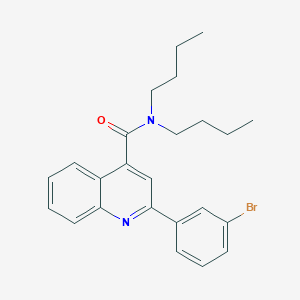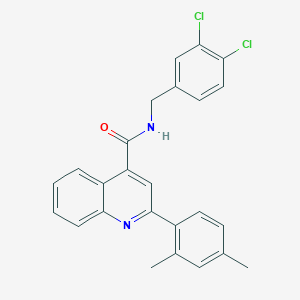![molecular formula C23H32N4O6S2 B330102 N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B330102.png)
N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C22H32N4O6S2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acetylamino group: This step involves the acetylation of aniline derivatives to introduce the acetylamino group.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling reactions: The intermediate compounds are then coupled using reagents such as carbodiimides or sulfonyl chlorides to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N1-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzyme activities by binding to their active sites.
Modulate signaling pathways: Affect cellular signaling pathways by interacting with receptors or other signaling molecules.
Alter gene expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((4-(((4-(acetylamino)phenyl)sulfonyl)amino)anilino)sulfonyl)phenyl)acetamide
- N-(4-((4-(((4-(acetylamino)phenyl)sulfonyl)amino)anilino)sulfonyl)phenyl)acetamide
Uniqueness
N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H32N4O6S2 |
|---|---|
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
N-[4-[7-[(4-acetamidophenyl)sulfonylamino]heptylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H32N4O6S2/c1-18(28)26-20-8-12-22(13-9-20)34(30,31)24-16-6-4-3-5-7-17-25-35(32,33)23-14-10-21(11-15-23)27-19(2)29/h8-15,24-25H,3-7,16-17H2,1-2H3,(H,26,28)(H,27,29) |
Clé InChI |
LSGHHQSHRDTCFI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B330019.png)
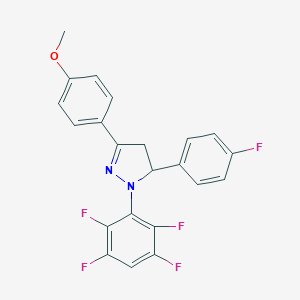
![(5E)-5-[(3-methylphenyl)methylidene]-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B330023.png)
![3-(2,6-dichlorophenyl)-N-[4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)butyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330026.png)
![5-[2-(benzyloxy)-5-bromo-3-iodobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B330028.png)
![Diethyl 5-{[4-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330029.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B330030.png)
![5-[(3-fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B330032.png)

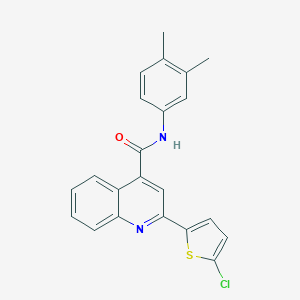
![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B330039.png)
